molecular formula C10H16BNO4S B13873767 [2-(Tert-butylsulfonylamino)phenyl]boronic acid

[2-(Tert-butylsulfonylamino)phenyl]boronic acid

Cat. No.: B13873767
M. Wt: 257.12 g/mol
InChI Key: GTQASRKUJQOGJJ-UHFFFAOYSA-N
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Description

[2-(Tert-butylsulfonylamino)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butylsulfonylamino)phenyl]boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Tert-butylsulfonylamino Group: The phenylboronic acid intermediate is then reacted with tert-butylsulfonyl chloride in the presence of a base such as triethylamine to introduce the tert-butylsulfonylamino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butylsulfonylamino)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Borane or boronate ester derivatives.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

In synthetic chemistry, [2-(Tert-butylsulfonylamino)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to design inhibitors for enzymes or receptors that play a role in various diseases. Additionally, its boronic acid group can form reversible covalent bonds with diols, which is useful in designing sensors for detecting biomolecules.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of [2-(Tert-butylsulfonylamino)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form covalent bonds with hydroxyl groups on enzymes or receptors, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The tert-butylsulfonylamino group may enhance the compound’s stability and selectivity towards its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butylsulfonylamino group, making it less stable and selective.

    [2-(Methylsulfonylamino)phenyl]boronic Acid: Similar structure but with a methyl group instead of a tert-butyl group, resulting in different reactivity and stability.

    [2-(Tert-butylamino)phenyl]boronic Acid: Lacks the sulfonyl group, affecting its chemical properties and applications.

Uniqueness

[2-(Tert-butylsulfonylamino)phenyl]boronic acid stands out due to the presence of both the boronic acid and tert-butylsulfonylamino groups. This combination imparts unique reactivity, stability, and selectivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H16BNO4S

Molecular Weight

257.12 g/mol

IUPAC Name

[2-(tert-butylsulfonylamino)phenyl]boronic acid

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)17(15,16)12-9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3

InChI Key

GTQASRKUJQOGJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1NS(=O)(=O)C(C)(C)C)(O)O

Origin of Product

United States

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